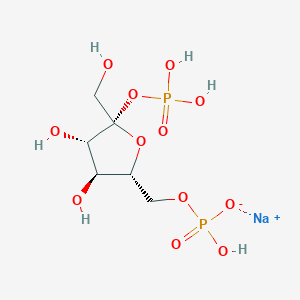

D-Fructose 2,6-diphosphate sodium salt

Description

Properties

Molecular Formula |

C6H13NaO12P2 |

|---|---|

Molecular Weight |

362.10 g/mol |

IUPAC Name |

sodium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1/t3-,4-,5+,6+;/m1./s1 |

InChI Key |

JHTXKGQRDPTTPG-QAYODLCCSA-M |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Enzymatic Synthesis and Degradation Pathways of Fructose 2,6 Bisphosphate

The Bifunctional Enzyme 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2)

The synthesis and degradation of Fructose (B13574) 2,6-bisphosphate are uniquely catalyzed by a homodimeric bifunctional enzyme known as 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.orgnih.gov This single polypeptide chain contains two distinct catalytic domains: a kinase domain responsible for the synthesis of Fructose 2,6-bisphosphate and a phosphatase domain that catalyzes its degradation. wikipedia.orgjohnshopkins.edu The enzyme's structure consists of a kinase domain at the N-terminal, a phosphatase domain at the C-terminal, and regulatory regions at the flanking ends. wikipedia.orgnih.gov This bifunctional nature allows for efficient control over the intracellular concentration of Fructose 2,6-bisphosphate. johnshopkins.edu

The kinase domain, 6-phosphofructo-2-kinase (PFK-2), catalyzes the synthesis of Fructose 2,6-bisphosphate. nih.gov This reaction involves the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the C-2 position of fructose 6-phosphate. johnshopkins.eduphysiology.org The PFK-2 domain is structurally related to the superfamily of mononucleotide binding proteins, which includes adenylate cyclase. wikipedia.org The reaction proceeds via a ternary complex formation between the enzyme and its two substrates, fructose 6-phosphate and MgATP. physiology.org

The phosphatase domain, fructose-2,6-bisphosphatase (FBPase-2), is responsible for the degradation of Fructose 2,6-bisphosphate. nih.gov It catalyzes the hydrolysis of the phosphate group at the C-2 position, yielding fructose 6-phosphate and inorganic phosphate (Pi). wikipedia.orgnih.gov This domain shares sequence and mechanistic similarities with the histidine phosphatase family of enzymes, which includes phosphoglycerate mutases and acid phosphatases. nih.gov The catalytic mechanism involves the formation of a phosphoenzyme intermediate. physiology.org

Isoenzymes of the PFK-2/FBPase-2 Family (PFKFB Genes)

In mammals, the PFK-2/FBPase-2 enzyme is encoded by four distinct genes—PFKFB1, PFKFB2, PFKFB3, and PFKFB4—giving rise to different isoenzymes. nih.govresearchgate.net These isoenzymes share a highly conserved catalytic core but differ in their N- and C-terminal regulatory domains. researchgate.net These differences in the regulatory regions confer distinct kinetic properties and responses to regulatory signals, allowing for tissue-specific control of glycolysis. wikipedia.orgresearchgate.net

The four PFKFB genes encode several isoforms through mechanisms like alternative splicing, leading to a diversity of PFK-2/FBPase-2 enzymes. wikipedia.orgnih.gov While the central catalytic domains are highly conserved, the flanking regulatory sequences are variable and often contain phosphorylation sites that modulate enzyme activity. wikipedia.orgnih.gov

PFKFB1 : This gene gives rise to the liver-type isoenzyme.

PFKFB2 : This gene encodes the heart-type isoenzyme. Alternative splicing of the PFKFB2 gene can produce isoforms with different regulatory properties. nih.gov

PFKFB3 : The PFKFB3 gene produces isoforms, including the inducible and ubiquitous forms, which differ in their C-terminal sequences due to alternative splicing. nih.govwikipedia.org Notably, the PFKFB3 isoenzyme exhibits the highest kinase to phosphatase activity ratio (approximately 740:1), making it a powerful activator of glycolysis. nih.govaacrjournals.org

PFKFB4 : The PFKFB4 gene is primarily associated with the testis-specific isoenzyme. nih.gov Splice variants of PFKFB4 have been identified that differ in the FBPase-2 region and the C-terminal sequence. nih.gov

| Gene | Common Name | Key Characteristics | Kinase/Phosphatase Ratio |

|---|---|---|---|

| PFKFB1 | Liver-type | Subject to hormonal regulation via phosphorylation. | ~1.5:1 |

| PFKFB2 | Heart-type | Regulated by phosphorylation in response to hormones and cellular stress. | ~1:1 |

| PFKFB3 | Inducible/Placental/Brain-type | Highest kinase activity; lacks a key serine phosphorylation site for kinase activity down-regulation. aacrjournals.org | ~740:1 nih.gov |

| PFKFB4 | Testis-type | Expression is predominantly in the testis. nih.gov | Variable |

The expression of PFKFB isoenzymes is tissue-specific, reflecting the different metabolic needs of various organs. nih.gov

PFKFB1 (Liver) : Predominantly expressed in the liver, this isoenzyme plays a crucial role in the balance between glycolysis and gluconeogenesis. johnshopkins.edu

PFKFB2 (Heart, Kidney) : The heart isoenzyme is critical for regulating glycolysis in cardiac muscle, where energy demands fluctuate significantly. nih.gov

PFKFB3 (Brain, Placenta, Inducible) : PFKFB3 is widely expressed, with high levels found in proliferating cells and tumors. aacrjournals.orgproteinatlas.org Its high kinase activity supports the high glycolytic rate required for rapid cell growth. aacrjournals.org

PFKFB4 (Testis) : The expression of this isoenzyme is largely restricted to the testis. nih.gov Increased expression of PFKFB4 has also been observed in certain types of cancer. nih.gov

| Isoenzyme | Primary Tissues of Expression | Functional Specialization |

|---|---|---|

| PFKFB1 | Liver | Regulates hepatic glucose metabolism, balancing glycolysis and gluconeogenesis. johnshopkins.edu |

| PFKFB2 | Heart, Kidney | Controls glycolytic flux in response to hormonal and stress signals in cardiac muscle. nih.gov |

| PFKFB3 | Brain, Placenta, Proliferating Cells, Tumors aacrjournals.orgproteinatlas.org | Sustains high glycolytic rates necessary for cell proliferation and tumor growth. aacrjournals.org |

| PFKFB4 | Testis nih.gov | Specific role in testicular metabolism; also implicated in cancer. nih.gov |

Multi-Level Regulation of Fructose 2,6-Bisphosphate Cellular Concentration

Hormonal regulation is primarily mediated by insulin (B600854) and glucagon (B607659). wikipedia.org Glucagon, released in response to low blood glucose, triggers a cyclic AMP (cAMP) cascade that activates protein kinase A (PKA). wikipedia.orgwikipedia.org PKA then phosphorylates a serine residue on the PFK-2/FBPase-2 enzyme, which inhibits the kinase activity and stimulates the phosphatase activity. wikipedia.orgresearchgate.net This leads to a decrease in Fructose 2,6-bisphosphate levels, thereby inhibiting glycolysis and promoting gluconeogenesis. wikipedia.org

Conversely, insulin, released in response to high blood glucose, activates a protein phosphatase that dephosphorylates the PFK-2/FBPase-2 enzyme. wikipedia.org This dephosphorylation activates the kinase activity and inhibits the phosphatase activity, resulting in an increase in Fructose 2,6-bisphosphate levels. wikipedia.org Elevated Fructose 2,6-bisphosphate allosterically activates phosphofructokinase 1 (PFK-1), a key rate-limiting enzyme in glycolysis, thus stimulating glucose breakdown. wikipedia.orgreddit.com

Allosteric regulation also plays a role in modulating the activity of PFK-2/FBPase-2. For example, fructose 6-phosphate, a substrate for the kinase domain, can also inhibit the phosphatase domain. nih.govnih.gov Additionally, high levels of AMP or phosphate, indicative of a low energy state, can stimulate PFK-2 activity. wikipedia.org In contrast, citrate (B86180), an intermediate of the citric acid cycle, is known to inhibit PFKFB enzymes, particularly the heart isoform, by competitively blocking the binding of fructose 6-phosphate. osti.gov

Post-Translational Control: Phosphorylation and Dephosphorylation Cascades

The primary mechanism for the rapid, short-term regulation of PFK-2/FBPase-2 activity is through covalent modification, specifically the phosphorylation and dephosphorylation of key serine and threonine residues. wikipedia.org This dynamic process is governed by various protein kinases and phosphatases, which are themselves components of intracellular signaling cascades initiated by hormonal and metabolic cues.

In the liver, the PFKFB1 isoform is a key regulatory point. Under conditions of low blood glucose, the hormone glucagon triggers a cAMP-dependent signaling cascade that activates Protein Kinase A (PKA). wikipedia.orgwikipedia.org PKA then phosphorylates a single serine residue (Ser-32) near the N-terminus of the liver PFK-2/FBPase-2. nih.gov This phosphorylation event induces a conformational change that inactivates the kinase domain and simultaneously activates the phosphatase domain. wikipedia.orgnih.gov The resulting decrease in Fru-2,6-P2 levels leads to a reduction in the rate of glycolysis and an increase in gluconeogenesis. wikipedia.org Conversely, when blood glucose levels are high, insulin signaling activates protein phosphatases, such as Protein Phosphatase 2A (PP2A), which dephosphorylate Ser-32. wikipedia.orgresearchgate.netnih.gov This dephosphorylation reverses the effects of PKA, leading to the activation of the kinase domain, an increase in Fru-2,6-P2 levels, and the stimulation of glycolysis. wikipedia.orgwikipedia.org

In contrast to the liver isoform, the cardiac isoform (PFKFB2) is regulated by a different set of phosphorylation events. In the heart, hormones such as adrenaline and insulin, as well as conditions like ischemia, lead to the phosphorylation of serine residues in the C-terminal region of the enzyme. wikipedia.org Key phosphorylation sites include Ser-466 and Ser-483. wikipedia.org These sites can be targeted by several kinases, including PKA, AMP-activated protein kinase (AMPK), and Protein Kinase B (Akt/PKB). wikipedia.org Phosphorylation of these C-terminal residues activates the kinase domain, thereby increasing Fru-2,6-P2 levels and stimulating glycolysis to meet the heart's energy demands. wikipedia.org

The PFKFB3 isoform, which is widely expressed and has a high kinase-to-phosphatase activity ratio, is also subject to phosphorylation. For instance, AMPK can phosphorylate PFKFB3 at Ser-461, leading to its activation. The regulation of PFKFB4 by phosphorylation is less well-characterized but it is known to be involved in coupling metabolic and transcriptional programs. researchgate.net

| Isoform | Phosphorylation Site(s) | Kinase(s) | Effect on Activity |

|---|---|---|---|

| PFKFB1 (Liver) | Ser-32 | Protein Kinase A (PKA) | Inactivates Kinase, Activates Phosphatase |

| PFKFB2 (Heart) | Ser-466, Ser-483 | PKA, AMPK, Akt/PKB | Activates Kinase |

| PFKFB3 | Ser-461 | AMPK | Activates Kinase |

Allosteric Modulation of PFK-2/FBPase-2 Activity by Intracellular Metabolites

In addition to covalent modification, the activity of PFK-2/FBPase-2 is allosterically regulated by various intracellular metabolites. This allows for a more direct and localized response to the cell's energetic and biosynthetic status. The kinase and phosphatase domains are differentially affected by these allosteric effectors.

The kinase activity of PFK-2 is stimulated by its substrate, fructose 6-phosphate, and by inorganic phosphate (Pi), which signals a low energy state. wikipedia.org Conversely, the kinase is inhibited by high concentrations of phosphoenolpyruvate (B93156) (PEP) and citrate, which are indicators of a high energy charge and an abundance of biosynthetic precursors. wikipedia.org Unlike phosphofructokinase-1, the kinase activity of PFK-2 is not significantly inhibited by ATP. wikipedia.org

The phosphatase activity of FBPase-2 is also subject to allosteric control. It is inhibited by its product, fructose 6-phosphate, and by inorganic phosphate. nih.gov Glycerol 3-phosphate has been shown to stimulate the FBPase-2 activity. nih.gov

| Metabolite | Effect on PFK-2 (Kinase) | Effect on FBPase-2 (Phosphatase) | Metabolic Signal |

|---|---|---|---|

| Fructose 6-Phosphate | Activator | Inhibitor | Substrate availability |

| Inorganic Phosphate (Pi) | Activator | Inhibitor | Low energy charge |

| Phosphoenolpyruvate (PEP) | Inhibitor | - | High energy charge |

| Citrate | Inhibitor | - | High energy charge, biosynthetic precursors available |

| Glycerol 3-Phosphate | - | Activator | Link to lipid metabolism |

Transcriptional and Translational Regulation of PFKFB Gene Expression

Long-term regulation of Fru-2,6-P2 levels is achieved through the transcriptional and translational control of the genes encoding the PFK-2/FBPase-2 isoforms (PFKFB1-4). This level of regulation allows cells and tissues to adapt to prolonged changes in hormonal and metabolic conditions.

The expression of the PFKFB genes is tissue-specific and is controlled by a variety of transcription factors and hormonal signals. For example, the transcription of the PFKFB1 gene in the liver is stimulated by insulin and inhibited by glucagon (via cAMP) and glucocorticoids. unc.edu Transcription factors such as Liver X Receptor α (LXRα), Sterol Regulatory Element-Binding Protein 1c (SREBP1c), and Carbohydrate Response Element-Binding Protein (ChREBP) have been implicated in the insulin-mediated induction of PFKFB1. unc.edu The forkhead box protein A2 (FoxA2) also plays a role in regulating its expression. nih.gov

The PFKFB3 gene is notably responsive to hypoxic conditions. wikipedia.orgnih.gov Its promoter contains hypoxia-response elements (HREs) that bind to the transcription factor Hypoxia-Inducible Factor-1 (HIF-1), leading to increased transcription of PFKFB3. wikipedia.orgnih.gov This upregulation allows cells to enhance their glycolytic rate to generate ATP under anaerobic conditions. nih.gov The PFKFB3 promoter also contains binding sites for the estrogen receptor, indicating a role for hormonal regulation by estrogens. nih.govwikipedia.org Similarly, the PFKFB4 gene is also induced by hypoxia via HIF-1.

In addition to transcriptional control, there is evidence for translational regulation of PFKFB gene expression. For instance, AMP-activated protein kinase (AMPK) signaling can promote the translation of PFKFB3 mRNA during mitosis. nih.gov This is mediated through the engagement of a cytoplasmic polyadenylation element in the 3'-untranslated region of the PFKFB3 mRNA. nih.gov

Molecular Mechanisms of Fructose 2,6 Bisphosphate Allosteric Action

Allosteric Activation of 6-Phosphofructo-1-kinase (PFK-1)

Fructose (B13574) 2,6-bisphosphate is the most potent allosteric activator of PFK-1, a key regulatory enzyme in the glycolytic pathway. wikipedia.orgbyjus.comresearchgate.net PFK-1 catalyzes the irreversible conversion of fructose 6-phosphate (Fru-6-P) and ATP to fructose 1,6-bisphosphate (Fru-1,6-P2) and ADP, a committed step in glycolysis. wikipedia.orgbyjus.com The activation of PFK-1 by Fru-2,6-P2 enhances the glycolytic flux when glucose is abundant. wikipedia.org

PFK-1 is a tetrameric enzyme with a complex allosteric regulation. wikipedia.org It exists in two conformational states: the T (tense) state, which has a low affinity for its substrate Fru-6-P, and the R (relaxed) state, which has a high affinity. proteopedia.org In the absence of activators, the enzyme is predominantly in the T state.

Fructose 2,6-bisphosphate binds to a specific allosteric site on the PFK-1 enzyme, distinct from the active site where substrates bind. wikipedia.orgproteopedia.org This binding event induces a conformational change in the enzyme, promoting the transition from the T state to the more active R state. proteopedia.org This transition is crucial for the enzyme's activation. Fluorescence studies have shown that the binding of Fru-2,6-P2 causes specific and similar conformational changes to those induced by AMP, another allosteric activator. nih.gov

The following table summarizes the key characteristics of the PFK-1 conformational states:

| Conformation | Substrate Affinity (Fru-6-P) | Activity Level | Predominant State |

| T (Tense) State | Low | Low | In the absence of allosteric activators |

| R (Relaxed) State | High | High | In the presence of allosteric activators like Fru-2,6-P2 |

The binding of Fructose 2,6-bisphosphate to PFK-1 has two major consequences that enhance the enzyme's activity. Firstly, it significantly increases the affinity of PFK-1 for its substrate, fructose 6-phosphate. wikipedia.orgwikipedia.orgresearchgate.net This means that at lower concentrations of Fru-6-P, the enzyme can function more efficiently. For example, in the parasite Ascaris suum, Fru-2,6-P2 was found to decrease the Michaelis constant (Km) for Fru-6-P by about 15-fold. nih.gov

Secondly, and crucially, Fru-2,6-P2 overcomes the allosteric inhibition of PFK-1 by ATP and citrate (B86180). wikipedia.orgwikipedia.orgtriyambak.org While ATP is a substrate for the PFK-1 reaction, high concentrations of ATP act as an allosteric inhibitor, signaling an energy-rich state in the cell where glycolysis is not required. wikipedia.org Citrate, an intermediate of the citric acid cycle, also acts as an inhibitor, indicating that the cell has an adequate supply of metabolic precursors. nih.gov Fructose 2,6-bisphosphate, by binding to its allosteric site, reduces the affinity of the enzyme for these inhibitory molecules, effectively relieving the inhibition and allowing glycolysis to proceed even in the presence of high ATP and citrate levels. wikipedia.orgwikipedia.orgtriyambak.org This feedforward stimulation ensures that glycolysis is accelerated when glucose is abundant. byjus.com

The table below illustrates the effects of Fructose 2,6-bisphosphate on PFK-1 kinetics:

| Effector | Effect on PFK-1 | Consequence |

| Fructose 2,6-bisphosphate | Increases affinity for Fructose 6-phosphate | Enhanced enzyme activity at lower substrate concentrations |

| Fructose 2,6-bisphosphate | Decreases affinity for ATP (inhibitor) | Relief of ATP inhibition, allowing glycolysis to proceed in high-energy states |

| Fructose 2,6-bisphosphate | Decreases affinity for Citrate (inhibitor) | Relief of citrate inhibition, promoting glycolysis even with abundant metabolic precursors |

Allosteric Inhibition of Fructose 1,6-Bisphosphatase (FBPase-1)

In a reciprocal manner to its activation of PFK-1, Fructose 2,6-bisphosphate acts as a potent allosteric inhibitor of Fructose 1,6-bisphosphatase (FBPase-1). wikipedia.orgdiabetesjournals.org FBPase-1 is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate and inorganic phosphate (B84403). brighton.ac.ukebi.ac.uk By inhibiting FBPase-1, Fru-2,6-P2 ensures that the gluconeogenic pathway is suppressed when glycolysis is active. nih.gov

Fructose 2,6-bisphosphate inhibits FBPase-1 through a competitive mechanism. brighton.ac.uknih.gov It binds to the active site of the enzyme, competing with the substrate, fructose 1,6-bisphosphate. This inhibition is particularly effective at low substrate concentrations. nih.gov The binding of Fru-2,6-P2 can change the substrate saturation curve of FBPase-1 from hyperbolic to sigmoidal, indicating a cooperative inhibition. nih.gov

Furthermore, the inhibitory effect of Fructose 2,6-bisphosphate is synergistic with that of adenosine (B11128) monophosphate (AMP). nih.govnih.govnih.gov AMP is another allosteric inhibitor of FBPase-1, signaling a low-energy state in the cell where gluconeogenesis should be curtailed to conserve energy. mdpi.com The presence of both Fru-2,6-P2 and AMP leads to a much stronger inhibition of FBPase-1 than the sum of their individual effects. nih.govnih.gov This synergistic inhibition provides a highly sensitive mechanism for controlling gluconeogenesis in response to both hormonal signals (which regulate Fru-2,6-P2 levels) and the cell's energy status (reflected by AMP levels). nih.gov

The synergistic inhibition of FBPase-1 is summarized in the table below:

| Inhibitor(s) | Inhibition Level | Significance |

| Fructose 2,6-bisphosphate | Potent | Signals high glucose availability, suppressing gluconeogenesis |

| AMP | Moderate | Signals low energy status, conserving energy by inhibiting gluconeogenesis |

| Fructose 2,6-bisphosphate + AMP | Strong (Synergistic) | Provides a highly sensitive and robust control of gluconeogenesis |

The allosteric inhibition of FBPase-1 by Fructose 2,6-bisphosphate is rooted in specific structural changes within the enzyme. FBPase-1 is a tetrameric enzyme. nih.gov The binding of the inhibitor to the active site induces a significant conformational change in the enzyme's quaternary structure. nih.gov This change involves the rotation of two of the four subunits relative to the other two, resulting in a less active enzymatic form. nih.gov This conformational shift is the basis for the allosteric communication between the inhibitor binding site and the active site, ultimately leading to the inhibition of the enzyme's catalytic activity. The binding of AMP to its separate allosteric site further stabilizes this less active conformation, explaining the synergistic inhibition observed. nih.gov

Physiological and Cellular Roles of Fructose 2,6 Bisphosphate in Metabolic Flux Control

Reciprocal Regulation of Glycolytic and Gluconeogenic Fluxes

Fructose (B13574) 2,6-bisphosphate acts as a powerful allosteric effector, orchestrating the reciprocal regulation of glycolysis and gluconeogenesis. sketchy.comaklectures.com This ensures that when one pathway is active, the other is suppressed. aklectures.com The key to this control lies in its differential effects on two critical enzymes: 6-phosphofructo-1-kinase (PFK-1) of glycolysis and fructose-1,6-bisphosphatase (FBPase-1) of gluconeogenesis. sketchy.comresearchgate.net

Fru-2,6-P2 is a potent activator of PFK-1, the enzyme that catalyzes the committed step of glycolysis—the phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate. wikipedia.orgresearchgate.net By binding to PFK-1, Fru-2,6-P2 increases the enzyme's affinity for its substrate, fructose 6-phosphate, and diminishes the inhibitory effects of ATP and citrate (B86180). wikipedia.org This stimulation of PFK-1 strongly promotes the glycolytic flux. sketchy.comwikipedia.org

Conversely, Fru-2,6-P2 is a strong inhibitor of FBPase-1, the enzyme that catalyzes the reverse reaction in gluconeogenesis, the dephosphorylation of fructose 1,6-bisphosphate to fructose 6-phosphate. sketchy.comnih.govwikipedia.org This inhibition prevents the futile cycle of continuous phosphorylation and dephosphorylation of fructose 6-phosphate, which would otherwise lead to a net consumption of ATP. aklectures.comwikipedia.org

The concentration of Fru-2,6-P2 itself is controlled by a bifunctional enzyme, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). sketchy.comwikipedia.org The kinase activity of this enzyme (PFK-2) synthesizes Fru-2,6-P2 from fructose 6-phosphate, while its phosphatase activity (FBPase-2) degrades it. sketchy.com Therefore, high levels of Fru-2,6-P2 stimulate glycolysis and inhibit gluconeogenesis, whereas low levels have the opposite effect. youtube.com

| Metabolic Pathway | Key Enzyme | Effect of Fructose 2,6-Bisphosphate | Resulting Flux Change |

|---|---|---|---|

| Glycolysis | Phosphofructokinase-1 (PFK-1) | Allosteric Activation | Increased |

| Gluconeogenesis | Fructose-1,6-bisphosphatase (FBPase-1) | Allosteric Inhibition | Decreased |

Contribution to Systemic Glucose Homeostasis

Through its fine-tuned control over hepatic and extrahepatic glucose metabolism, Fru-2,6-P2 is a critical component in maintaining systemic glucose homeostasis.

The liver plays a central role in maintaining blood glucose levels, switching between glucose consumption (glycolysis) and production (gluconeogenesis) as needed. Fru-2,6-P2 is a key intracellular signal in the liver that governs this switch. nih.gov By controlling the level of Fru-2,6-P2, the liver can regulate its glucose output. jci.org

Increasing the hepatic concentration of Fru-2,6-P2 suppresses hepatic glucose production and lowers plasma glucose levels. jci.orgoup.com This is achieved through the dual mechanism of activating glycolysis and inhibiting gluconeogenesis. oup.com Research has shown that elevating Fru-2,6-P2 levels in the liver of diabetic mouse models can markedly reduce blood glucose. jci.org Beyond its direct allosteric effects, Fru-2,6-P2 also influences the gene expression of key metabolic enzymes. nih.gov Elevated levels of Fru-2,6-P2 have been shown to increase the gene expression and protein amount of glucokinase (the primary glucose-phosphorylating enzyme in the liver) and decrease the expression of glucose-6-phosphatase (the final enzyme in gluconeogenesis). oup.comnih.gov This coordinated regulation further enhances hepatic glucose utilization and suppresses its production. nih.govucla.edu

While its role in the liver is paramount for systemic glucose balance, Fru-2,6-P2 also modulates glucose metabolism in other vital tissues.

Cardiac Muscle: In the heart, Fru-2,6-P2 is a potent stimulator of glycolysis. researchgate.net Increased levels of Fru-2,6-P2 lead to enhanced glycolytic rates, which is particularly important under conditions of high workload or hypoxia. researchgate.netnih.gov Studies using transgenic mice with elevated cardiac Fru-2,6-P2 have demonstrated increased glycolysis and improved myocyte contractility and resistance to hypoxia. nih.gov However, chronically elevated glycolysis may interfere with normal cardiac metabolism. nih.govresearchgate.net

Skeletal Muscle: In skeletal muscle, the content of Fru-2,6-P2 is closely correlated with glycolytic flux, especially during exercise. nih.gov Brief periods of exercise can cause a dramatic increase in Fru-2,6-P2, which helps to activate PFK-1 and initiate glycolysis to meet the sudden energy demand. nih.gov Hormones like epinephrine (B1671497) can also increase Fru-2,6-P2 levels in resting muscle, contributing to lactate (B86563) production. nih.gov Furthermore, during insulin-induced hypoglycemia, elevated levels of Fru-2,6-P2 in skeletal muscle are thought to stimulate lactate production, providing a crucial substrate for hepatic gluconeogenesis. nih.gov

Pancreatic β-cells: In pancreatic β-cells, glucose metabolism is tightly linked to insulin (B600854) secretion. Glucose stimulation leads to a dose-dependent increase in the Fru-2,6-P2 content. nih.gov This increase is proposed to activate PFK-1, allowing the rate of glycolysis to match the rate of glucose phosphorylation, a key step in the glucose-sensing mechanism that triggers insulin release. nih.gov However, some research suggests that the PFK-2/FBPase-2 protein itself, rather than its product Fru-2,6-P2, may be the more critical determinant of glucose-induced insulin secretion by regulating glucokinase activity. nih.govresearchgate.net Conversely, the gluconeogenic enzyme FBPase-1, which is inhibited by Fru-2,6-P2, appears to negatively regulate insulin secretion, and its inhibition can enhance the process. oup.commdpi.com

Integration with Major Cellular Signaling Pathways

The concentration of Fru-2,6-P2 is not static but is dynamically regulated by major hormonal and nutrient-sensing pathways, allowing the cell to adapt its metabolism to the physiological state of the organism.

The synthesis and degradation of Fru-2,6-P2 are under tight hormonal control, primarily through the regulation of the bifunctional PFK-2/FBPase-2 enzyme. researchgate.net This regulation typically involves phosphorylation and dephosphorylation of a single serine residue on the liver isozyme. researchgate.net

Insulin: Released in the well-fed state, insulin signals high blood glucose. youtube.com It leads to the activation of a protein phosphatase that dephosphorylates the PFK-2/FBPase-2 enzyme. wikipedia.orgresearchgate.net Dephosphorylation activates the PFK-2 kinase domain and inhibits the FBPase-2 phosphatase domain. sketchy.comresearchgate.net This results in an increased concentration of Fru-2,6-P2, which in turn stimulates glycolysis and inhibits gluconeogenesis, promoting glucose utilization and storage in the liver. wikipedia.orgyoutube.commedschoolcoach.com

Glucagon (B607659): Secreted during fasting or low blood glucose, glucagon has the opposite effect. youtube.com It activates a G protein-coupled receptor cascade, leading to increased cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA). researchgate.net PKA then phosphorylates the PFK-2/FBPase-2 enzyme. researchgate.netberkeley.edu This phosphorylation inhibits the PFK-2 domain and activates the FBPase-2 domain, leading to a decrease in Fru-2,6-P2 levels. nih.govyoutube.comresearchgate.net The reduction in this potent activator of glycolysis allows gluconeogenesis to prevail, promoting hepatic glucose production to restore normal blood glucose levels. nih.gov

Epinephrine: This "fight-or-flight" hormone also acts via a cAMP-dependent pathway, similar to glucagon. In the liver, epinephrine signaling leads to the phosphorylation of PFK-2/FBPase-2, a decrease in Fru-2,6-P2, and a subsequent inhibition of glycolysis and stimulation of gluconeogenesis to release glucose into the bloodstream. berkeley.edu Interestingly, in heart muscle, a different isozyme of PFK-2/FBPase-2 is present. Phosphorylation of the cardiac isozyme in response to epinephrine actually activates the PFK-2 domain, increasing Fru-2,6-P2 levels and stimulating glycolysis to provide rapid energy for muscle contraction. uams.edund.edu

| Hormone | Physiological State | Effect on PFK-2/FBPase-2 (Liver) | Hepatic [Fru-2,6-P2] | Primary Metabolic Effect (Liver) |

|---|---|---|---|---|

| Insulin | High Blood Glucose (Fed) | Dephosphorylation (Kinase Active) | Increase | Stimulates Glycolysis |

| Glucagon | Low Blood Glucose (Fasting) | Phosphorylation (Phosphatase Active) | Decrease | Stimulates Gluconeogenesis |

| Epinephrine | Stress ("Fight-or-Flight") | Phosphorylation (Phosphatase Active) | Decrease | Stimulates Gluconeogenesis |

Beyond hormonal control, the level of Fru-2,6-P2 is also regulated by intracellular nutrient signals, allowing for direct adaptation to substrate availability. A key example of this is the signaling pathway involving xylulose 5-phosphate (Xu5P). wikipedia.org

Xu5P is an intermediate in the pentose (B10789219) phosphate (B84403) pathway, and its concentration rises in the liver in response to high glucose levels. nih.gov Xu5P acts as a nutrient sensor, signaling an abundance of carbohydrates. It allosterically activates a specific protein phosphatase (Protein Phosphatase 2A). wikipedia.orgnih.gov This activated phosphatase then dephosphorylates the bifunctional PFK-2/FBPase-2 enzyme, leading to activation of its kinase domain and an increase in the synthesis of Fru-2,6-P2. jci.orgnih.gov This mechanism provides a feed-forward activation of glycolysis when glucose is plentiful, complementing the action of insulin. wikipedia.orgchegg.com Thus, the Xu5P signaling pathway ensures that an influx of glucose is efficiently channeled into the glycolytic pathway. nih.gov

Cross-Talk and Functional Intersections with mTOR and AMPK Pathways

Fructose 2,6-bisphosphate (Fru-2,6-P2) is a critical signaling molecule that integrates hormonal and metabolic cues to control glycolytic flux. Its functional significance extends to the core energy-sensing pathways of the cell, primarily through intricate cross-talk with AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR). These two master kinase regulators operate in a reciprocal manner to maintain cellular homeostasis, with AMPK activating catabolic processes in response to energy depletion and mTORC1 promoting anabolic pathways when nutrients are abundant. portlandpress.comresearchgate.net

The interplay between Fru-2,6-P2 and these pathways is largely mediated by the bifunctional enzymes that synthesize and degrade it, the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFK-2/FBPase-2). wikipedia.org AMPK, activated by high AMP:ATP ratios indicative of energy stress, can phosphorylate specific PFK-2/FBPase-2 isoforms. nih.gov This phosphorylation can increase the kinase activity of the enzyme, leading to elevated levels of Fru-2,6-P2. nih.gov The resulting rise in Fru-2,6-P2 potently activates phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis, thereby stimulating glucose breakdown to restore ATP levels. wikipedia.orgnih.govnih.gov

Conversely, the mTOR pathway, particularly the mTORC1 complex, is a key promoter of cell growth and proliferation, which are energetically expensive anabolic processes. portlandpress.com AMPK directly and indirectly inhibits mTORC1 signaling, ensuring that cell growth is halted when energy is scarce. portlandpress.comnih.gov While a direct regulatory link from mTORC1 to Fru-2,6-P2 levels is less characterized, the pathways are functionally coupled. In nutrient-rich conditions that activate mTORC1, the concomitant high glucose flux naturally leads to the production of Fru-2,6-P2, which sustains the high glycolytic rate required for anabolic processes. researchgate.net Recent findings also suggest a novel glucose-sensing mechanism for AMPK activation that is independent of cellular AMP levels but is instead mediated by the absence of the glycolytic intermediate fructose-1,6-bisphosphate (FBP), a downstream product of the PFK-1 reaction stimulated by Fru-2,6-P2. portlandpress.comnih.gov This indicates that Fru-2,6-P2 is embedded within a complex signaling network that allows cells to finely tune metabolic activity in response to their energetic and nutritional status.

Table 1: Functional Intersections of Fru-2,6-P2 with AMPK and mTOR Signaling

| Signaling Pathway | Cellular State | Effect on PFK-2/FBPase-2 Activity | Consequence for Fru-2,6-P2 Levels | Overall Metabolic Outcome |

| AMPK | Low Energy (High AMP:ATP) | Phosphorylation of PFK-2 domain by AMPK increases its kinase activity. nih.gov | Increase | Stimulation of glycolysis to generate ATP. nih.gov |

| mTORC1 | High Nutrients (Growth Promoting) | Indirectly associated with conditions favoring PFK-2 activity. | Increase | Sustained high glycolytic flux to support anabolic synthesis and cell growth. portlandpress.comresearchgate.net |

Fructose 2,6-Bisphosphate in Distinct Cellular Processes

A hallmark of many cancer cells is their profound metabolic reprogramming, characterized by a high rate of glycolysis even in the presence of sufficient oxygen—a phenomenon known as the Warburg effect. nih.govnih.gov Fru-2,6-P2 is a central player in this altered metabolic state. nih.gov In normal cells, the primary enzyme of glycolysis, PFK-1, is allosterically inhibited by high levels of ATP, a feedback mechanism that throttles glucose breakdown when energy stores are plentiful. wikipedia.orgresearchgate.net However, Fru-2,6-P2 is the most potent allosteric activator of PFK-1, capable of overriding this ATP-mediated inhibition. nih.govresearchgate.net

Cancer cells exploit this regulatory mechanism to maintain a high glycolytic flux, which provides not only ATP but also essential metabolic intermediates for the synthesis of nucleotides, lipids, and amino acids required for rapid proliferation. nih.govnih.gov This is achieved through the overexpression or altered activity of the PFK-2/FBPase-2 isoenzymes that control Fru-2,6-P2 levels. nih.govnih.gov Several isoforms, such as PFKFB3 and PFKFB4, are frequently upregulated in various tumor types in response to oncogenic signals and the tumor microenvironment. nih.govnih.gov The PFKFB3 isoenzyme, in particular, has a very high kinase-to-phosphatase activity ratio, leading to a sustained elevation of Fru-2,6-P2 and a powerful drive for glycolysis. nih.gov This metabolic shift is crucial for tumor survival, growth, and adaptation to the challenging conditions within the tumor ecosystem. nih.govnih.gov

Table 2: Role of PFKFB Isoenzymes in Cancer Metabolism

| Isoenzyme | Key Characteristics | Role in Cancer |

| PFKFB3 | High kinase/phosphatase activity ratio. nih.gov | Frequently overexpressed; drives high glycolytic flux to support proliferation and angiogenesis. nih.govnih.gov |

| PFKFB4 | Functions as a kinase or phosphatase depending on cellular context. nih.govfrontiersin.org | Upregulated in several cancers; linked to balancing glycolysis and antioxidant production. nih.govfrontiersin.org |

Emerging evidence indicates that Fru-2,6-P2 acts as a critical link between glucose metabolism and the cell cycle machinery. The commitment to proliferate and progress through the G1/S transition requires not only sufficient energy but also the building blocks for DNA replication. physiology.orgnih.gov Studies have shown that the concentration of Fru-2,6-P2 fluctuates during the cell cycle and that manipulating its levels can directly impact cell cycle progression. physiology.org A significant decrease in Fru-2,6-P2 concentration, achieved by overexpressing the FBPase-2 domain of the bifunctional enzyme, correlates with a delay in the cell cycle. physiology.org

Mechanistically, Fru-2,6-P2 and its synthesizing enzyme PFKFB3 play a role beyond the cytoplasm. PFKFB3 has been found to localize to the nucleus during the G1, G2, and M phases of the cell cycle. nih.gov In the nucleus, the locally produced Fru-2,6-P2 is hypothesized to act as a glucose sensor that influences the activity of key cell cycle regulators. nih.gov It has been shown to directly stimulate the activity of CDC25B, a phosphatase that removes an inhibitory phosphate group from cyclin-dependent kinase 1 (Cdk1), thereby activating it. nih.gov The activation of Cdks is essential for overcoming cell cycle checkpoints, particularly the G1/S transition. nih.gov Consequently, glucose deprivation leads to a reduction in nuclear Fru-2,6-P2, suppressing Cdk activity and causing a G1/S block, thus preventing cells from entering the S phase without adequate resources. nih.gov

Autophagy is a fundamental cellular catabolic process for degrading and recycling cellular components, which is critical for survival during nutrient starvation and for maintaining cellular quality control. The regulation of autophagy is tightly linked to the cell's energy status, with the AMPK and mTOR pathways serving as principal regulators. nih.gov The involvement of Fru-2,6-P2 in autophagy is complex and appears to be context-dependent, primarily mediated by the specific PFKFB isoenzymes that govern its concentration. nih.govnih.gov

The PFKFB3 enzyme, a potent driver of glycolysis, has been shown to modulate autophagy. Its inhibition or silencing can suppress both basal and induced autophagy, an effect linked to the inhibition of AMPK activity. nih.govoncotarget.com Furthermore, the subcellular localization of PFKFB3 is critical; nuclear PFKFB3 is essential for its positive regulatory role in H2O2-induced autophagy, which occurs through the AMPK signaling pathway. nih.govoncotarget.com In contrast, a different isoenzyme, PFKFB4, appears to play an opposing role. The knockdown of PFKFB4 was found to increase autophagic flux. nih.gov This was identified as a response to the accumulation of reactive oxygen species (ROS), suggesting that PFKFB4's primary role in this context is to suppress oxidative stress. nih.gov Thus, the impact of Fru-2,6-P2 on autophagy is not direct but is rather an outcome of the diverse functions of its regulatory enzymes, which intersect with key signaling nodes like AMPK and cellular redox balance. nih.govnih.gov

Interplay with Allied Metabolic Pathways

The metabolic fate of glucose-6-phosphate (G6P) represents a crucial branch point in cellular metabolism. G6P can be directed into glycolysis to produce ATP and pyruvate (B1213749), or it can enter the Pentose Phosphate Pathway (PPP). frontiersin.orgnih.gov The PPP is a vital anabolic pathway that does not produce ATP but instead generates two critical products: ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, the primary cellular reductant for antioxidant defense and reductive biosynthesis. frontiersin.orgnih.gov

Table 3: Relationship Between Fru-2,6-P2 Levels and Pentose Phosphate Pathway (PPP) Activity

| Fru-2,6-P2 Level | Glycolytic Flux | Flux into PPP | NADPH Production | Cellular State |

| High | Strongly stimulated | Decreased | Decreased | Prone to oxidative stress; favors rapid energy production and biosynthesis from glycolytic intermediates. frontiersin.org |

| Low | Decreased | Increased | Increased | Resistant to oxidative stress; favors nucleotide synthesis and maintenance of redox homeostasis. researchgate.net |

Regulation of Lipid Metabolism and Lipogenesis

Fructose 2,6-bisphosphate (F-2,6-P2) extends its regulatory influence beyond carbohydrate metabolism to play a significant role in the control of lipid metabolism and lipogenesis. This regulation is particularly prominent in hepatic tissue, where F-2,6-P2 is involved in the intricate network that governs the synthesis of fatty acids.

The mechanism by which F-2,6-P2 influences lipogenic gene expression is linked to the activity of the carbohydrate-responsive element-binding protein (ChREBP). frontiersin.orgnih.gov ChREBP is a key transcription factor that is activated by various glucose-derived metabolites and promotes the transcription of genes involved in both glycolysis and lipogenesis. frontiersin.orgpnas.org Studies have shown that F-2,6-P2 is essential for the glucose-induced transcription of ChREBP target genes. nih.gov By influencing the activity of ChREBP, F-2,6-P2 can modulate the expression of the enzymatic machinery required for converting excess carbohydrates into lipids. frontiersin.orgnih.gov Specifically, the activation of ChREBP by glucose metabolites leads to increased expression of lipogenic genes such as Acc1, Fasn, Elovl6, and Scd1. frontiersin.org

The regulatory interplay between F-2,6-P2 and lipogenesis provides a mechanism for the coordinated control of glucose and lipid metabolism, ensuring that the synthesis of fatty acids is tightly coupled to carbohydrate availability. nih.gov

Table 1: Research Findings on the Role of Fructose 2,6-Bisphosphate in Lipid Metabolism

| Parameter | Observation | Metabolic Consequence | References |

| Gene Expression of Lipogenic Enzymes | Elevated F-2,6-P2 levels in the liver lead to reduced expression of acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FAS). | Decreased rate of de novo lipogenesis. | nih.gov |

| ChREBP Activity | F-2,6-P2 is essential for the glucose-regulated transcription of ChREBP target genes. | Modulation of the expression of genes involved in fatty acid synthesis. | frontiersin.orgnih.gov |

| Coordinated Fuel Metabolism | The effects of F-2,6-P2 on glucose and lipid metabolism provide a cooperative regulation of overall fuel metabolism. | Integrated control of carbohydrate and fat synthesis. | nih.gov |

Unique Regulatory Functions in Plant Carbohydrate Metabolism (e.g., Sucrose (B13894) and Starch Biosynthesis)

In the realm of plant physiology, fructose 2,6-bisphosphate (F-2,6-P2) serves as a critical signaling molecule that orchestrates the partitioning of photosynthetically fixed carbon between sucrose and starch biosynthesis. nih.govoup.com This regulatory function is pivotal for balancing the immediate energy and transport needs of the plant with the storage of carbohydrates for future use.

The primary mechanism through which F-2,6-P2 exerts its control is the potent inhibition of the cytosolic enzyme fructose 1,6-bisphosphatase (cytFBPase). nih.govnih.govresearchgate.net This enzyme catalyzes a key step in the pathway of sucrose synthesis. By inhibiting cytFBPase, an increase in the cytosolic concentration of F-2,6-P2 effectively curtails the flux of carbon towards sucrose production. nih.govoup.comresearchgate.net

The concentration of F-2,6-P2 in plant cells is dynamically regulated by the rate of photosynthesis. preachbio.com During active photosynthesis, the production of triose phosphates and the consumption of inorganic phosphate (Pi) lead to a decrease in F-2,6-P2 levels. preachbio.com This reduction in F-2,6-P2 alleviates the inhibition of cytFBPase, thereby favoring the synthesis of sucrose, which is the primary form of sugar transported throughout the plant. preachbio.comwikipedia.org

Conversely, when the rate of photosynthesis is low or when there is an accumulation of sucrose in the leaf, the levels of F-2,6-P2 rise. nih.govresearchgate.net This increase in F-2,6-P2 enhances the inhibition of cytFBPase, which consequently diverts the flow of photosynthate away from sucrose synthesis and towards starch accumulation within the chloroplasts. nih.govoup.comresearchgate.net This mechanism ensures that excess fixed carbon is stored as starch when the capacity for sucrose synthesis or export is exceeded. nih.govresearchgate.net

The role of F-2,6-P2 in coordinating the rates of photosynthesis, sucrose synthesis, and starch synthesis has been extensively studied in various plant species, including spinach and wheat. nih.govnih.govresearchgate.net While the fundamental regulatory principles are conserved, the relative importance of F-2,6-P2 in partitioning carbon between sucrose and starch can vary depending on the plant species and its primary mode of carbohydrate storage. nih.govresearchgate.net

Table 2: Regulatory Effects of Fructose 2,6-Bisphosphate on Plant Carbohydrate Metabolism

| Metabolic Condition | F-2,6-P2 Level | Effect on Cytosolic Fructose 1,6-Bisphosphatase (cytFBPase) | Primary Metabolic Flux | References |

| High Rate of Photosynthesis | Decreased | Inhibition is relieved | Favors Sucrose Biosynthesis | preachbio.comwikipedia.org |

| Low Rate of Photosynthesis / High Sucrose Accumulation | Increased | Potent Inhibition | Favors Starch Biosynthesis | nih.govoup.comresearchgate.net |

| Transgenic Plants with Altered F-2,6-P2 Levels | Experimentally modified | Altered activity corresponding to F-2,6-P2 levels | Demonstrates a direct role in regulating partitioning between sucrose and starch synthesis | nih.govnih.govresearchgate.net |

Advanced Research Methodologies for Investigating Fructose 2,6 Bisphosphate Biology

Genetic Engineering Approaches: Enzyme Overexpression and Constitutively Active/Inactive Variants

Genetic engineering has been instrumental in deciphering the specific roles of PFKFB isoforms. By overexpressing these enzymes or their engineered variants in cell lines, researchers can directly assess their impact on glycolytic flux and other cellular processes.

Forced expression of PFKFB3 in COS-7 cells, for example, has been shown to significantly enhance glycolysis. nih.gov This effect is amplified by using engineered variants that mimic a constitutively active state. One common strategy is to introduce a mutation at a key regulatory phosphorylation site. For instance, replacing serine 461 with glutamate (B1630785) (S461E) in PFKFB3 creates a phosphomimetic mutant that simulates a permanently phosphorylated, and thus more active, state. When this constitutively active variant was introduced into COS-7 cells, it led to a marked increase in lactate (B86563) production and cell proliferation, highlighting the role of PFKFB3 phosphorylation in promoting a glycolytic phenotype. nih.govresearchgate.net

Conversely, creating kinase-inactive mutants can elucidate the necessity of F-2,6-P2 synthesis for specific cellular functions. Studies have shown that kinase-inactive mutants of PFKFB3 fail to stimulate cell proliferation, indicating that the nuclear delivery of F-2,6-P2 is required for its effects on the cell cycle. nih.gov Overexpression studies have also been crucial in understanding the distinct roles of different PFKFB splice variants. For example, in glioblastoma cells, the overexpression of the PFKFB3-4 variant resulted in increased cell viability and proliferation, whereas the overexpression of the PFKFB3-5 variant did not produce the same effect, suggesting splice-variant-specific functions. nih.govbiorxiv.org

These genetic manipulation techniques allow for a direct correlation between the activity of a specific PFKFB isoform and resulting metabolic and phenotypic changes.

Table 1: Examples of Genetic Engineering Approaches in F-2,6-P2 Research

| Approach | Enzyme/Variant | Model System | Key Finding |

|---|---|---|---|

| Overexpression | PFKFB3-ACG (wild-type) | COS-7 cells | Enhanced glycolysis. nih.gov |

| Constitutively Active Mutant | PFKFB3-S461E (phosphomimetic) | COS-7 cells | Increased lactate production and cell proliferation. nih.govresearchgate.net |

| Overexpression of Splice Variant | PFKFB3-4 | U87 glioblastoma cells | Increased cell viability and proliferation. nih.gov |

| Overexpression of Splice Variant | PFKFB3-5 | U87 glioblastoma cells | No significant effect on cell viability or proliferation. nih.gov |

Gene Silencing and Knockdown Techniques (siRNA, shRNA) for Functional Elucidation

Gene silencing techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), provide a powerful complementary approach to overexpression by allowing for the targeted reduction of specific PFKFB isoforms. google.comnih.gov This loss-of-function strategy is critical for determining the necessity of an enzyme in a given biological context.

For instance, using siRNA to knock down PFKFB3 in 3T3-L1 adipocytes was shown to inhibit glucose uptake and maturation of the fat cells. researchgate.net In cancer research, siRNA-mediated silencing of PFKFB3 in HCT-116 colon adenocarcinoma cells triggered autophagy, a cellular recycling process, due to the reduction in ATP generated from glycolysis. nih.gov Similarly, genomic deletion and siRNA silencing of PFKFB3 suppressed the growth of Ras-activated fibroblasts, demonstrating its role in oncogenic transformation. nih.gov

High-throughput screening using shRNA libraries has also emerged as a valuable tool for discovering novel functions of metabolic enzymes. A screen designed to identify regulators of autophagy identified PFKFB4 as a candidate. nih.gov Subsequent investigation revealed that the knockdown of PFKFB4 in prostate cancer cells led to an increase in reactive oxygen species (ROS) and stimulated autophagic flux, linking this PFKFB isoform to the regulation of cellular redox balance. nih.gov These studies underscore the utility of gene silencing in uncovering the diverse and often non-canonical roles of PFKFB enzymes.

Site-Directed Mutagenesis for Characterizing Regulatory Domains and Active Sites

Site-directed mutagenesis is a precision tool that allows researchers to alter specific amino acid residues within the PFKFB enzyme structure. This technique is invaluable for mapping the active sites of both the kinase and phosphatase domains, as well as for identifying key residues involved in allosteric regulation and protein-protein interactions.

By systematically mutating residues and analyzing the kinetic properties of the resulting enzyme, scientists can pinpoint their functional significance. For example, alanine (B10760859) scanning mutagenesis, where specific residues are replaced with alanine, was used to identify amino acids critical for fructose-6-phosphate (B1210287) binding in the pyrophosphate-dependent phosphofructokinase (PPi-PFK) of Entamoeba histolytica. nih.gov This study revealed that mutating arginine 423 to alanine dramatically decreased the enzyme's affinity for its substrate by 126-fold and its catalytic rate (kcat) by 10,000-fold. nih.gov

This methodology has also been applied to understand the non-metabolic functions of PFKFB enzymes. A study on PFKFB3 demonstrated that mutating lysine (B10760008) 147 to alanine abolished the enzyme's ability to bind to and stabilize cyclin-dependent kinase 4 (CDK4), revealing a direct role for PFKFB3 in cell cycle regulation independent of its kinase activity. nih.gov Similarly, identifying the phosphorylation sites, such as Ser461 on PFKFB3, has been crucial for understanding how signaling pathways, like those activated by AMPK, regulate glycolytic flux. nih.govmdpi.com

Quantitative Biochemical Assays and Advanced Metabolomics for Concentration Measurement

Accurate measurement of F-2,6-P2 concentration is fundamental to understanding its regulatory role. Traditional methods rely on endpoint enzymatic assays. One such assay uses the ability of F-2,6-P2 to stimulate pyrophosphate-dependent PFK-1, with the resulting reaction coupled to a spectrophotometrically measurable product. nih.gov This method can be adapted for 96-well plates, increasing throughput for sample analysis. nih.gov

More recently, advanced metabolomics platforms, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have revolutionized the ability to measure F-2,6-P2 and other related metabolites with high sensitivity and specificity. mdpi.com LC-MS methods can separate and quantify structural isomers of sugar phosphates, which is critical for distinguishing F-2,6-P2 from other molecules with the same mass, such as fructose (B13574) 1,6-bisphosphate (F-1,6-BP). oup.comshodexhplc.comresearchgate.net The development of specialized chromatography columns and optimized LC gradients has improved the separation and detection of these highly polar analytes. oup.com These techniques enable researchers to perform stable isotope tracing studies, where cells are fed with labeled glucose (e.g., ¹³C-glucose), and the incorporation of the label into F-2,6-P2 and other metabolites is tracked over time, providing a dynamic view of metabolic flux. mdpi.com

Table 2: Comparison of Methodologies for F-2,6-P2 Measurement

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Assay | F-2,6-P2-dependent activation of PPi-PFK coupled to a spectrophotometric readout. nih.gov | High sensitivity, relatively low cost. | Indirect measurement, susceptible to interference from other molecules. |

Protein-Protein Interaction Studies: Analysis of Interactions with Glucokinase and 14-3-3 Proteins

The function of PFKFB enzymes is not solely determined by their catalytic activity but is also modulated by interactions with other proteins. Identifying these interaction partners and understanding the functional consequences is a key area of research.

Yeast two-hybrid studies have been employed to screen for binding partners, successfully identifying an interaction between glucokinase (GK) and the phosphatase domain of PFK-2/FBPase-2. diabetesjournals.org Further research showed that overexpression of PFKFB isoforms in insulin-producing cells led to a significant increase in GK activity without changing GK protein levels, indicating that this interaction post-translationally regulates GK activity and glucose metabolism. diabetesjournals.org

Another critical class of interaction partners is the 14-3-3 family of scaffolding proteins. nih.govmdpi.com These proteins typically bind to target proteins at specific phosphorylated serine or threonine residues. embopress.org Studies using 14-3-3 affinity chromatography on cell extracts identified the cardiac isoform of PFK-2 (PFKFB2) as a binding partner. nih.govresearchgate.net The interaction was found to be dependent on the phosphorylation of PFKFB2 at Ser483 by protein kinase B (PKB/Akt). embopress.orgnih.gov Disrupting this interaction using a cell-permeable competing phosphopeptide was shown to block the insulin-like growth factor-1 (IGF-1)-induced increase in cellular F-2,6-P2 levels, establishing this protein-protein interaction as a key mechanism through which growth factor signaling stimulates glycolysis. nih.govresearchgate.net

Metabolic Control Analysis in Isolated Cells and Organ Models

Metabolic Control Analysis (MCA) is a theoretical and experimental framework used to quantify the degree of control that a specific enzyme or transporter exerts over the flux through a metabolic pathway. nih.govresearchgate.net This approach moves beyond simple correlations by calculating "flux control coefficients," which describe how much the pathway flux changes in response to a small change in the activity of a particular step.

Future Directions and Emerging Research Paradigms

Unresolved Questions in the Intricate Regulatory Networks Governed by Fructose (B13574) 2,6-Bisphosphate

The regulatory network of Fructose 2,6-bisphosphate (F2,6BP) is far more complex than a simple on-off switch for glycolysis and gluconeogenesis. While the core mechanism involving the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) is understood, several questions remain unanswered, paving the way for future investigations. nih.gov

A significant area of inquiry lies in the diverse regulation of the four mammalian PFK-2/FBPase-2 isoenzymes (PFKFB1-4). frontiersin.org These isoenzymes exhibit distinct kinetic properties and are subject to different modes of regulation, leading to tissue-specific control of F2,6BP levels. For instance, phosphorylation of the liver isoenzyme (PFKFB1) by protein kinase A in response to glucagon (B607659) inhibits its kinase activity, whereas phosphorylation of the heart isoenzyme (PFKFB2) activates it. frontiersin.org The precise signaling cascades that impinge upon each isoenzyme in various physiological and pathological contexts are still being fully elucidated.

Furthermore, the N- and C-terminal extensions of the PFK-2/FBPase-2 enzymes show little sequence conservation across different species and even among isoenzymes. These regions are believed to harbor motifs for regulatory protein-protein interactions and post-translational modifications that are lineage-specific. Identifying the binding partners and the specific kinases, phosphatases, and other modifying enzymes that interact with these variable regions is a key challenge. Unraveling these interactions will provide a more nuanced understanding of how F2,6BP signaling is integrated with other cellular pathways.

Another unresolved question is the extent of "non-canonical" functions of the PFKFB isoenzymes. For example, the PFKFB3 isoenzyme, which has a very high kinase-to-phosphatase activity ratio, has been implicated in the regulation of autophagy and cell cycle progression, potentially independent of its F2,6BP-producing role. frontiersin.org The subcellular localization of these isoenzymes, with some being found in the nucleus, further suggests functions beyond cytoplasmic glycolysis. Future research will need to dissect these non-glycolytic roles and their physiological relevance.

Identification of Novel Molecular Targets within the Fructose 2,6-Bisphosphate Signaling Axis

Emerging evidence suggests that the influence of F2,6BP extends beyond its direct allosteric regulation of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1). This opens up the exciting possibility of identifying novel molecular targets within the F2,6BP signaling axis.

Recent studies have indicated that fluctuations in F2,6BP levels can impact gene expression and the activity of key signaling proteins. For instance, elevated F2,6BP has been shown to influence the phosphorylation state and activity of proteins such as Akt and AMP-activated protein kinase (AMPK), central regulators of cell growth, proliferation, and metabolic stress. The precise mechanisms by which F2,6BP exerts these effects, whether direct or indirect, are a critical area for future investigation.

Moreover, the potential for F2,6BP to directly interact with other proteins beyond PFK-1 and FBPase-1 remains an open question. The development of chemical probes and advanced proteomics approaches will be instrumental in identifying novel F2,6BP binding partners. Such discoveries could reveal previously unknown connections between glycolytic regulation and other cellular processes.

The table below summarizes some of the potential and established molecular targets influenced by the F2,6BP signaling axis, highlighting the expanding scope of its regulatory network.

| Target Category | Specific Molecule/Process | Observed/Potential Effect of F2,6BP Signaling |

| Classical Allosteric Targets | Phosphofructokinase-1 (PFK-1) | Activation |

| Fructose-1,6-bisphosphatase (FBPase-1) | Inhibition | |

| Signal Transduction Proteins | Akt (Protein Kinase B) | Modulation of phosphorylation and activity |

| AMP-activated protein kinase (AMPK) | Modulation of phosphorylation and activity | |

| Cellular Processes | Autophagy | Regulation, potentially via PFKFB3 |

| Cell Cycle | Regulation, potentially via PFKFB3 | |

| Gene Expression | Glucokinase, Glucose-6-phosphatase | Regulation of transcription |

Development of Advanced Analytical Techniques for Real-Time In Vivo Studies

A major hurdle in fully understanding the dynamic nature of F2,6BP signaling is the lack of robust methods for its real-time measurement in living cells and organisms. Current techniques for quantifying F2,6BP, such as enzymatic assays and liquid chromatography-mass spectrometry, require cell lysis and therefore only provide static snapshots of its concentration. nih.gov

The development of genetically encoded biosensors represents a promising frontier to overcome this limitation. While a direct biosensor for F2,6BP is yet to be developed, the creation of sensors for other glycolytic intermediates, such as Fructose 1,6-bisphosphate (FBP), provides a blueprint for future endeavors. For example, the fluorescent biosensor "HYlight" allows for the real-time monitoring of FBP dynamics in single cells, offering unprecedented insights into glycolytic flux. pnas.orgnih.govnih.gov It has been noted that it is not yet determined whether HYlight can also bind to F2,6BP. pnas.org

Future research will likely focus on two key areas:

Developing F2,6BP-specific biosensors: This could involve protein engineering approaches to modify existing FBP sensors or to create novel sensors based on F2,6BP-binding domains. RNA-based sensors, or synthetic riboswitches, also offer a potential platform for the development of F2,6BP-specific reporters. nih.gov

Improving existing analytical methods: Advances in mass spectrometry imaging could potentially allow for the visualization of F2,6BP distribution within tissues at higher resolution, though this would not be in real-time.

The ability to visualize and quantify F2,6BP dynamics in real-time will be transformative, enabling researchers to directly observe how this signaling molecule responds to various stimuli and perturbations in individual cells and in the context of a whole organism.

Comparative Biochemical and Evolutionary Studies of Fructose 2,6-Bisphosphate Regulation Across Eukaryotes

The F2,6BP regulatory system is a fascinating subject for comparative biochemical and evolutionary studies, revealing both conserved core principles and remarkable lineage-specific adaptations. Bioinformatics and genomic analyses suggest that the bifunctional PFK-2/FBPase-2 enzyme arose from the fusion of separate kinase and phosphatase genes very early in eukaryotic evolution. nih.gov

Subsequent gene duplications in different phylogenetic lineages have given rise to the various isoenzymes observed today, allowing for the development of tissue-specific and condition-dependent regulation. nih.gov A key area for future research is to systematically characterize the PFK-2/FBPase-2 orthologs from a wide range of eukaryotic organisms, from protists to plants and fungi. This will provide a clearer picture of the evolutionary pressures that have shaped the kinetic and regulatory properties of these enzymes.

Interestingly, in many unicellular eukaryotes, one of the two enzymatic domains of the bifunctional protein has become catalytically inactive through mutations or deletions, resulting in monofunctional enzymes. In some parasitic organisms, the enzyme appears to have been lost altogether. nih.gov Understanding the metabolic adaptations that allow these organisms to thrive in the absence of a canonical F2,6BP signaling system could reveal novel metabolic control mechanisms.

The table below provides a comparative overview of key features of the F2,6BP regulatory system across different eukaryotic groups, highlighting areas for further comparative study.

| Eukaryotic Group | PFK-2/FBPase-2 Structure | Key Regulatory Features | Evolutionary Notes |

| Mammals | Bifunctional enzyme with multiple isoenzymes | Allosteric regulation, phosphorylation, tissue-specific expression | Gene duplication events leading to specialized isoenzymes |

| Plants | Primarily bifunctional enzyme | Allosteric regulation by photosynthetic intermediates | Plays a key role in coordinating sucrose (B13894) and starch synthesis |

| Fungi (e.g., S. cerevisiae) | Monofunctional kinases and a separate phosphatase | Differential expression of isoforms | Presence of separate genes for kinase and phosphatase activities |

| Protists (e.g., Trypanosomes) | Bifunctional enzyme, but often one domain is inactive | Varies; in some, F2,6BP activates pyruvate (B1213749) kinase instead of PFK-1 | Represents an early diverging lineage with unique adaptations |

By comparing and contrasting the F2,6BP regulatory networks across the vast diversity of eukaryotes, researchers can gain deeper insights into the fundamental principles of metabolic control and the evolutionary innovations that have allowed life to adapt to a myriad of environments and nutritional conditions.

Q & A

Q. What analytical methods are recommended to confirm the purity and structural integrity of D-Fructose 2,6-diphosphate sodium salt?

To verify purity and structure, researchers should employ:

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess chemical homogeneity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., P NMR) to confirm phosphate group positions and stereochemistry .

- Mass Spectrometry (MS) for molecular weight validation (theoretical mass: 362.1 g/mol) .

- Elemental Analysis to validate sodium and phosphorus content against the molecular formula .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Store at -20°C in airtight, light-protected containers to prevent hydrolysis and photodegradation .

- Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation .

- Prepare working solutions in ultrapure water (pH 7.0–7.4) immediately before use to avoid instability in aqueous environments .

Q. How can researchers mitigate interference from endogenous phosphates when quantifying D-Fructose 2,6-diphosphate in cellular assays?

- Use enzyme-coupled assays with specific kinases (e.g., PFK-2) to selectively convert the compound into a detectable product (e.g., NADH/NADPH), monitored via spectrophotometry at 340 nm .

- Employ solid-phase extraction to isolate the compound from cellular lysates prior to analysis .

- Validate results with LC-MS/MS for high specificity and sensitivity in complex matrices .

Advanced Research Questions

Q. What experimental strategies can elucidate the dual regulatory role of D-Fructose 2,6-diphosphate in activating PFK-1 and inhibiting FBPase-1?

- Kinetic Studies : Perform in vitro enzyme assays under varying concentrations of D-Fructose 2,6-diphosphate (0–100 µM) to measure and shifts in PFK-1 and FBPase-1 activity .

- Synergy with AMP : Co-administer AMP (0.1–1 mM) to test cooperative inhibition of FBPase-1, using isobolographic analysis to confirm synergism .

- Structural Biology : Use X-ray crystallography or cryo-EM to map allosteric binding sites and conformational changes in PFK-1/FBPase-1 complexes .

Q. How can conflicting data on the optimal concentration of D-Fructose 2,6-diphosphate for glycolytic modulation be resolved?

- Tissue-Specific Titration : Conduct dose-response experiments in isolated hepatocytes vs. myocytes to account for tissue-specific PFK-1 isoform expression .

- Assay Standardization : Control for pH (7.0–7.4), temperature (25°C vs. 37°C), and cofactors (e.g., Mg, ATP) that influence enzyme sensitivity .

- Meta-Analysis : Aggregate data from published studies (e.g., EC values) to identify trends across experimental conditions .

Q. What methodologies are suitable for studying the metabolic flux of D-Fructose 2,6-diphosphate in hypoxic vs. normoxic conditions?

- C Isotope Tracing : Track labeled glucose incorporation into glycolytic intermediates via LC-MS to quantify flux changes under hypoxia .

- Seahorse XF Analyzer : Measure real-time extracellular acidification rates (ECAR) in cells treated with D-Fructose 2,6-diphosphate (10–50 µM) to assess glycolysis .

- Genetic Knockdown : Use siRNA targeting PFK-2 to isolate the compound’s contribution to flux regulation .

Methodological Considerations

Q. Table 1: Key Parameters for Enzyme Activity Assays

Q. How should researchers design controls to validate the specificity of D-Fructose 2,6-diphosphate in pathway studies?

- Negative Controls : Use PFK-1/FBPase-1 knockout cell lines or enzymatic inhibitors (e.g., citrate for PFK-1) .

- Isotopic Controls : Compare C-labeled D-Fructose 2,6-diphosphate with unlabeled compound to confirm metabolic incorporation .

- Buffer Controls : Test sodium phosphate buffers (e.g., NaHPO) to rule out nonspecific ionic effects .

Conflict Resolution in Data Interpretation

Q. Why do studies report divergent effects of D-Fructose 2,6-diphosphate on gluconeogenesis in different models?

- Species Variability : Hepatic gluconeogenesis regulation differs between rodents and humans; validate findings in primary human hepatocytes .

- Hormonal Context : Insulin/glucagon ratios modulate the compound’s impact; standardize hormone levels in experimental designs .

- Post-Translational Modifications : Phosphorylation states of PFK-2/FBPase-2 alter sensitivity to D-Fructose 2,6-diphosphate; assess using phospho-specific antibodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.